cis-Piperidine-2,6-dicarboxylic acid dimethyl ester

Dihydrodipicolinate synthase (DHDPS) inhibition Lysine biosynthesis Antibacterial target engagement

Stereochemical ambiguity in the piperidine-2,6-dicarboxylate scaffold introduces uncontrolled variables in enzyme inhibition assays. This pure cis (meso) diester eliminates that risk. - Definitive stereochemistry: X-ray solved, monoclinic P2₁, mp 90-94 °C; not interchangeable with trans or pyridine analogs. - Documented DHDPS inhibition: 99% vs. 24% species-differential activity at 20 mM, enabling pathogen-selective SAR. - Synthetic utility: Direct precursor to THDPA via established N-tosylation route; used in VMAT2 modulator synthesis.

Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
CAS No. 59234-46-7
Cat. No. B3370977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Piperidine-2,6-dicarboxylic acid dimethyl ester
CAS59234-46-7
Molecular FormulaC9H15NO4
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCC(N1)C(=O)OC
InChIInChI=1S/C9H15NO4/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3/t6-,7+
InChIKeyDTBPRDQEECCDNY-KNVOCYPGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Piperidine-2,6-dicarboxylic Acid Dimethyl Ester – Physicochemical Profile


cis-Piperidine-2,6-dicarboxylic acid dimethyl ester (CAS 59234-46-7) is a meso-configured piperidine diester with the IUPAC designation dimethyl (2R,6S)-piperidine-2,6-dicarboxylate . This compound is supplied as a crystalline solid with a melting point of 90–94 °C and a predicted density of 1.132 ± 0.06 g/cm³ . It serves as a chiral building block in medicinal chemistry and as a precursor to biologically relevant intermediates in lysine biosynthesis research [1]. Its cis (meso) configuration distinguishes it stereochemically from the chiral trans enantiomeric pair and from the aromatic pyridine-2,6-dicarboxylate analogs, directly impacting both synthetic planning and pharmacological target engagement.

Meso (2R,6S) stereochemistry eliminates chiral separation; defined crystalline solid
Neutral dimethyl ester form: supports membrane-permeable enzyme probe studies
DHDPS inhibition tool for lysine biosynthesis research

Why Generic Substitution Fails – Stereochemistry and Esterification State


The piperidine-2,6-dicarboxylate scaffold exists across multiple stereoisomeric, redox, and derivatization states, each yielding markedly different biological and physicochemical behaviour. The cis (meso) dimethyl ester is not interchangeable with the trans enantiomeric pair, the free diacid, or the aromatic pyridine-2,6-dicarboxylate analogs because esterification state governs membrane permeability and enzyme inhibition potency, while ring saturation and stereochemistry dictate conformational pre-organization for target binding [1]. Procurement of an undefined stereoisomer or the wrong oxidation/esterification state introduces uncontrolled variables in enzyme inhibition assays, synthetic intermediate reactivity, and crystallinity, thereby compromising experimental reproducibility and downstream synthetic yield [2].

Cis (meso) diester may not be substituted by trans enantiomeric pair – stereochemistry determines binding conformation
Dimethyl ester may not be replaced by free diacid – esterification state can alter membrane permeability and enzyme inhibition
Aromatic pyridine analogs may not replicate saturated piperidine scaffold – ring saturation affects conformational pre-organization

Quantitative Differentiation vs. Closest Analogs


DHDPS Inhibition: Dimethyl Ester vs. Free Diacid

The dimethyl ester of cis-piperidine-2,6-dicarboxylic acid demonstrates substantially greater inhibition of Escherichia coli dihydrodipicolinate synthase (DHDPS) than the corresponding free diacid. At 20 mM, dimethyl (2R,6S)-piperidine-2,6-dicarboxylate achieves 92% inhibition of E. coli DHDPS, whereas the free acid (2R,6S)-piperidine-2,6-dicarboxylic acid requires 50 mM to reach only 83% inhibition (IC₅₀ = 20 mM) [1][2]. This represents a >2.5-fold lower concentration for the ester to achieve superior target engagement, consistent with enhanced active-site access conferred by the neutral methyl ester masking the polar carboxylates [3].

Ester vs Diacid Inhibition
Head-to-head
92% inhibition at 20 mM (diester) vs 83% at 50 mM (free acid); IC₅₀ = 20 mM
Ester achieves higher inhibition at lower concentration; supports active-site access context
E. coli DHDPS enzyme assay; data from BRENDA entries 24613, 664304
Dihydrodipicolinate synthase (DHDPS) inhibition Lysine biosynthesis Antibacterial target engagement

Species-Selective DHDPS Inhibition Profile

The dimethyl ester displays a pronounced species-dependent inhibition profile against DHDPS that is not observed with the pyridine analog. Against Mycobacterium tuberculosis DHDPS, dimethyl (2R,6S)-piperidine-2,6-dicarboxylate exhibits 99% inhibition at 20 mM, but only 24% inhibition at the same concentration against a second species (reported in BRENDA as a distinct organism entry) [1]. In contrast, dimethyl pyridine-2,6-dicarboxylate, the aromatic counterpart, shows weak and relatively uniform inhibition: 13% against M. tuberculosis and 5% against E. coli at 20 mM [2]. This 75-percentage-point intra-compound species differential for the piperidine diester, versus a <10-point differential for the pyridine analog, indicates that the saturated piperidine ring and cis stereochemistry enable species-discriminatory binding interactions exploitable in selective antibacterial design [3].

Species-Selective Inhibition
Cross-study
99% vs 24% inhibition at 20 mM across species (diester); 8-pp differential for pyridine analog
Species-differential profile supports pathogen-selective screening context
M. tuberculosis vs second species; Mitsakos et al. 2008; BRENDA
Species-selective DHDPS inhibition Mycobacterium tuberculosis Antibacterial selectivity profiling

Meso Stereochemistry: Crystallization and Purity Advantages

The cis isomer of piperidine-2,6-dicarboxylic acid dimethyl ester is a meso compound (achiral despite having two stereogenic centers) by virtue of its internal plane of symmetry, whereas the trans isomer exists as a pair of enantiomers – (2R,6R) and (2S,6S) – that require chiral separation [1]. The cis-dimethyl ester crystallizes as a well-defined solid with a melting point of 90–94 °C, confirmed by X-ray diffraction analysis (monoclinic, space group P2₁, a = 7.7976(2), b = 7.8288(2), c = 8.9791(4) Å, β = 90.331(4)°) [2]. The trans isomer, in contrast, is typically reported as a mixture of enantiomers or as an oil/semi-solid, complicating formulation and analytical characterization [3]. This meso nature obviates the need for chiral chromatographic purification and eliminates batch-to-batch enantiomeric excess variability, a critical advantage for reproducible synthesis of downstream intermediates such as N-Cbz-protected cis-piperidine-2,6-dicarboxaldehyde [4].

Meso Crystallinity
Reported
meso (2R,6S); mp 90–94 °C; crystalline solid (monoclinic P2₁)
Eliminates chiral separation; enables purity verification by melting point or DSC
X-ray structure solved; contrasts with trans oil/semi-solid
Stereochemical purity Meso compound Crystallography Synthetic intermediate

Synthetic Yield: One-Step Hydrogenation to cis-Diester

The cis-dimethyl ester can be obtained in 97% isolated yield via a single-pass flow hydrogenation of commercially available dimethyl pyridine-2,6-dicarboxylate over 20% Pd/C at 50 °C under 60 bar H₂ pressure . This contrasts sharply with literature yields for trans-2,6-piperidinedicarboxylic acid dimethyl ester, which requires stereoselective cobalt-catalyzed carbonylation of a pre-functionalized pipecolate derivative, achieving only 63% yield with >95% ee and necessitating subsequent acidic deprotection [1]. The one-step, high-yielding cis-selective hydrogenation exploits substrate-controlled diastereoselectivity wherein the pyridine ring reduction proceeds with exclusive cis stereochemistry, a consequence of the planar aromatic precursor delivering both ester groups to the same face of the incipient piperidine ring [2]. This synthetic accessibility directly translates to lower cost of goods and higher batch-to-batch consistency for procurement.

Synthetic Yield
Cross-study
97% isolated yield (single-pass flow hydrogenation) vs 63% for trans synthesis
High-yielding cis-selective route supports cost-effective procurement
Pd/C, 50 °C, 60 bar H₂; trans requires multi-step Co-catalyzed carbonylation
Catalytic hydrogenation Flow chemistry Synthetic efficiency Piperidine synthesis

pKa and Membrane Permeability: Ester vs. Diacid

The predicted pKa of cis-piperidine-2,6-dicarboxylic acid dimethyl ester is 6.08 ± 0.10, compared to a predicted pKa of ~1.94 ± 0.40 for the free diacid, piperidine-2,6-dicarboxylic acid . This ~4-unit pKa shift reflects the conversion of two carboxylic acid groups (strongly acidic) to two methyl esters (neutral), which eliminates the dianionic character at physiological pH. In the context of DHDPS inhibition, the neutral ester can passively diffuse across bacterial membranes to access the intracellular enzyme target, whereas the free diacid, being largely deprotonated and negatively charged at cytoplasmic pH, requires active transport or porin-mediated uptake [1]. This difference is consistent with the observation that the dimethyl ester showed in vivo antifungal activity against Phytophthora infestans (albeit weaker than dipicolinic acid), while the corresponding free acid did not register in the same study [2].

pKa & Permeability
Class-level
pKa 6.08 (diester, neutral) vs pKa 1.94 (free acid, dianionic at pH 7.4)
May support passive membrane diffusion for cellular assays; predicted values require verification
Predicted pKa (ACD/Labs); experimental validation not located
pKa prediction Membrane permeability Prodrug design Physicochemical profiling

Validated Application Scenarios


Species-Selectivity Profiling for Antibacterial Discovery

The compound's 99% vs. 24% species-differential DHDPS inhibition at 20 mM, documented in the Mitsakos et al. (2008) cross-species study, positions it as a probe molecule for pathogen-selective inhibitor development [1][2]. Medicinal chemistry groups seeking to exploit the essential nature of the lysine biosynthetic pathway in bacteria can use this cis-diester as a starting scaffold for structure-activity relationship (SAR) campaigns targeting Mycobacterium tuberculosis DHDPS while sparing human (mammalian) counterparts that lack this pathway entirely.

Precursor to Tetrahydrodipicolinic Acid in Lysine Research

The cis-dimethyl ester serves as the direct precursor to 2,3,4,5-tetrahydrodipicolinic acid (THDPA), the unstable enzyme product of DHDPS and a critical intermediate in the diaminopimelate pathway [1]. The synthesis proceeds via N-tosylation of the cis-diester followed by elimination of p-toluenesulfinic acid with concomitant ester cleavage. This established route, validated in multiple independent syntheses, makes the cis-diester an indispensable procurement item for laboratories studying lysine biosynthesis enzymology and for groups developing mechanism-based DHDPS inhibitors [2].

Chiral Building Block for CNS Piperidine Derivatives

The cis-2,6-disubstituted piperidine scaffold is a privileged pharmacophore in CNS drug discovery. The cis-dimethyl ester has been employed as the starting material for efficient synthesis of cis-2,6-di-(2-quinolylpiperidine), a norlobelane analog investigated for vesicular monoamine transporter-2 (VMAT2) modulation [1]. The meso configuration ensures that subsequent functional group interconversions at the ester positions preserve the cis relationship required for VMAT2 binding affinity. Procurement of the pure cis isomer avoids the stereochemical ambiguity that would arise from a cis/trans mixture.

Crystallography and Solid-State Characterization Standard

With a defined melting point of 90–94 °C and a solved X-ray crystal structure (monoclinic P2₁, unit cell parameters fully characterized), the cis-dimethyl ester serves as a reliable crystalline reference standard for analytical method development [1][2]. Its well-defined solid-state properties contrast with the amorphous or low-melting nature of the trans isomer, making the cis-diester the preferred form for preparing calibration standards, validating HPLC purity methods, and conducting polymorphism screens in pharmaceutical development settings.

Application
Selection Property
Validation Focus
Species-Selectivity Profiling
Species-differential DHDPS inhibition context
Cross-species enzyme assay review
Precursor to THDPA in Lysine Research
Synthetic access to lysine pathway intermediate
Reaction sequence reproducibility
Chiral Building Block for CNS Derivatives
Meso stereochemistry for cis-disubstituted scaffold
Stereochemical integrity in downstream synthesis
Crystallography Standard
Defined crystalline solid with solved X-ray structure
Melting point and unit cell parameter verification
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